molecular formula C12H19ClN4 B1489988 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098126-19-1

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1489988
CAS RN: 2098126-19-1
M. Wt: 254.76 g/mol
InChI Key: XUVHZVAXWBJDOK-UHFFFAOYSA-N
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Description

3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride (3CPT-8-ABA) is a novel small molecule that has recently been synthesized and characterized. It is a member of the triazole family of compounds, and its structure consists of a cyclopropyl group connected to a triazole ring, which is then attached to an azabicyclo octane moiety. 3CPT-8-ABA has been studied for its potential applications in medicinal chemistry and biochemistry, as well as its potential use in laboratory experiments.

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole ring, a core component of the compound, is known for its stability and versatility in drug development . It mimics the amide bond, which is a common feature in many drugs, and can lead to compounds with significant biological activity. This compound could be explored for its potential as a lead structure in the development of new therapeutic agents.

Organic Synthesis

Due to the stability of the 1,2,3-triazole moiety under various conditions, this compound can be utilized in organic synthesis as a building block . Its robustness allows it to undergo reactions that form complex molecules without degradation, making it valuable for constructing intricate organic compounds.

Polymer Chemistry

The triazole ring can act as a linking unit in polymer chains, imparting thermal stability and chemical resistance . Polymers containing triazole units are of interest for high-performance materials used in challenging environments.

Supramolecular Chemistry

Triazoles are known to engage in hydrogen bonding and other non-covalent interactions, which are fundamental in supramolecular assemblies . The subject compound could be used to create novel supramolecular structures with specific properties.

Bioconjugation

The compound’s triazole ring can serve as a conjugation point in bioconjugation chemistry, linking biomolecules to other entities . This is useful in creating targeted drug delivery systems, diagnostic tools, and in the modification of biological macromolecules.

Fluorescent Imaging

Compounds containing triazole rings have been used in fluorescent imaging due to their ability to be tagged with fluorescent markers . The compound could be modified to serve as a probe in imaging applications, aiding in the visualization of biological processes.

Materials Science

The inherent stability and unique electronic properties of the triazole ring make it a candidate for use in materials science . It could be incorporated into materials designed for electronics, photonics, or as sensors.

Chemical Biology

In chemical biology, the triazole moiety is valuable for studying biological systems . It can be used to modify biological molecules or to create small-molecule inhibitors that can modulate biological pathways.

properties

IUPAC Name

3-(4-cyclopropyltriazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.ClH/c1-2-8(1)12-7-16(15-14-12)11-5-9-3-4-10(6-11)13-9;/h7-11,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVHZVAXWBJDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CC4CCC(C3)N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride

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